

physical and chemical properties of Cyprodinil formulations

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cyprodinil** Formulations

Introduction

Cyprodinil is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals, identified by the Fungicide Resistance Action Committee (FRAC) as Group 9.[1] It is extensively used in agriculture to control a wide range of fungal pathogens on crops such as cereals, grapes, pome fruits, stone fruits, and vegetables.[2][3][4] The primary mode of action for **Cyprodinil** is the inhibition of methionine biosynthesis, an essential amino acid for fungal growth, and the disruption of the secretion of fungal hydrolytic enzymes.[1][2][4][5][6] This targeted mechanism effectively halts the penetration and mycelial growth of fungi.[4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Cyprodinil**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physical Properties

Technical grade **Cyprodinil** is a fine beige powder or white crystalline solid with a weak odor.[2] [7] It exists in at least two crystalline forms, designated A and B, which exhibit slightly different physical properties, such as melting point and vapor pressure.[2][4] The manufacturing process is typically controlled to predominantly form the more stable B modification.



Table 1: Physical Properties of Cyprodinil

Property	Value	Conditions
Appearance	Fine beige powder; White crystalline solid[2][7]	-
Odor	Weak[2][7]	-
Melting Point	75.9 °C[4][7][8]	-
71.3 °C (Crystal Form A)[2]	-	
76.4 °C (Crystal Form B)[2]	-	_
Boiling Point	>360 °C[2][9]	At standard pressure
406.0 °C[10][11]	Predicted	
Density	1.21 g/cm ³ (1.21 x 10 ³ kg/m ³) [2][7][12]	At 20-22 °C
Vapor Pressure	5.1 x 10 ⁻⁴ Pa (Crystal Form A) [2][4]	At 25 °C
4.7 x 10 ⁻⁴ Pa (Crystal Form B) [2][4]	At 25 °C	
3.68 x 10 ⁻⁶ mmHg[7]	At 25 °C	_
Henry's Law Constant	6.6 x 10 ⁻³ to 7.2 x 10 ⁻³ Pa m³/mol[2][4]	Calculated

Chemical Properties

Cyprodinil, with the IUPAC name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a weak base.[2][4] Its chemical properties, particularly its solubility and partition coefficient, are influenced by pH.

Table 2: Chemical Identifiers and Properties of Cyprodinil



Property	Value	Conditions
CAS Number	121552-61-2[2]	-
Molecular Formula	C14H15N3[1][2][10]	-
Molecular Weight	225.3 g/mol [2][4][10]	-
Dissociation Constant (pKa)	4.44[2][7][12]	Weak base
Octanol-Water Partition Coefficient (log P _o w)	3.9[2][4]	рН 5.0, 25 °C
4.0[2][4][12]	рН 7.0, 25 °C	
4.0[2][4]	рН 9.0, 25 °C	
Water Solubility	20 mg/L[2][4][7][11]	рН 5.0, 25 °C
13 mg/L[2][4][7][11]	рН 7.0, 25 °C	
15 mg/L[2][4][7][11]	pH 9.0, 25 °C	

Table 3: Solubility of Cyprodinil in Organic Solvents

Solvent	Solubility (g/L)	Conditions
Acetone	>500 (610)[2][4]	25 °C
Dichloromethane	>500[2]	25 °C
Ethyl Acetate	>500[2]	25 °C
Toluene	440[2][4]	25 °C
Ethanol	160[4]	25 °C
Methanol	150[2]	25 °C
n-Octanol	140[2][4]	25 °C
n-Hexane	26[2][4]	25 °C

Stability



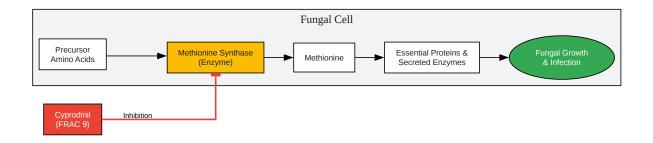
- Hydrolytic Stability: Cyprodinil is very stable to hydrolysis in aqueous solutions across a
 range of environmental pH values (pH 4 to 9), with a half-life (DT₅₀) of over a year.[3][4][7]
 [12]
- Photolytic Stability: It is susceptible to degradation by light. The photolysis half-life in water can range from 0.4 to 13.5 days, with other studies reporting a range of 5 to 30 days.[4][7]
- Thermal and Formulation Stability: The compound is stable at elevated temperatures.[7] Commercial formulations, such as Water-dispersible Granules (WG), exhibit good shelf-life, lasting at least two to three years depending on storage climate conditions.[2]

Formulations

Cyprodinil is available in several formulations, most commonly as Water-dispersible Granules (WG) and Emulsifiable Concentrates (EC).[1][2] It is frequently combined with other fungicides like fludioxonil, difenoconazole, and propiconazole to broaden the spectrum of activity and manage resistance.[2][4][13] Common commercial formulations include 50% WDG, 75% WDG, and 98% Technical Concentrate (TC).[1]

Mode of Action and Signaling Pathway

Cyprodinil's fungicidal activity stems from its ability to inhibit the biosynthesis of methionine in pathogenic fungi.[5][14] This action disrupts the production of essential proteins and cell wall-degrading enzymes, thereby preventing fungal penetration and growth.[1][4] Additionally, studies have shown that **Cyprodinil** can act as an agonist for the aryl hydrocarbon receptor (AhR).[6][7]





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Caption: Cyprodinil's mode of action via inhibition of methionine synthase.

Experimental Protocols

Standardized methods are crucial for determining the physicochemical properties of active ingredients like **Cyprodinil**. The following sections detail the methodologies for key experiments.

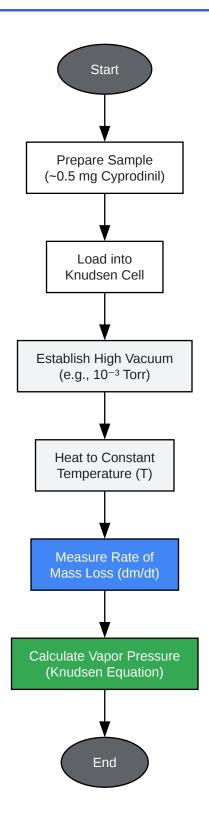
Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility, such as many pesticides.[15]

Methodology:

- Sample Preparation: A small, precise amount of the test substance (e.g., 0.5 mg) is placed into a Knudsen effusion cell. This cell features a very small, well-defined orifice (e.g., ~190 μm).[15]
- System Setup: The cell is placed within a high-vacuum chamber (e.g., 10⁻³ to 10⁻⁶ Torr) of a Vapor Pressure Analyzer.[15]
- Equilibration: The system is heated to and maintained at a constant, precise temperature, allowing the substance to reach its equilibrium vapor pressure inside the cell.
- Measurement: As the vapor effuses through the orifice into the vacuum, the resulting rate of mass loss (dm/dt) is measured with high precision over time.[15]
- Calculation: The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of mass loss to the molecular weight of the substance (M), the temperature (T), and the area of the orifice (A).[15] Multiple measurements at different temperatures can be used with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.[15][16]





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Caption: Experimental workflow for vapor pressure determination by Knudsen effusion.



Determination of Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (log P_0w) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The shake flask method is the most common direct measurement technique.

Methodology:

- Preparation of Phases: High-purity n-octanol and water (or buffer solution for ionizable substances like Cyprodinil) are mutually saturated by shaking them together and allowing the phases to separate.
- Test Solution: A solution of Cyprodinil is prepared in one of the phases (typically the one in which it is more soluble).
- Partitioning: A specific volume ratio of the saturated n-octanol and saturated water/buffer are combined in a vessel. The **Cyprodinil** solution is added, ensuring the total concentration does not exceed the limit of solubility in either phase.
- Equilibration: The vessel is shaken vigorously at a constant temperature until equilibrium is reached, allowing the **Cyprodinil** to partition between the two immiscible layers.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
- Concentration Analysis: The concentration of Cyprodinil in each phase is determined using a suitable analytical method, such as HPLC or GC.
- Calculation: The partition coefficient (P_ow) is calculated as the ratio of the concentration of
 Cyprodinil in the n-octanol phase to its concentration in the aqueous phase. The result is
 typically expressed as its base-10 logarithm (log P_ow).

Residue Analysis in Plant Matrices (HPLC-MS/MS)

Determining the concentration of **Cyprodinil** residues in crops is essential for regulatory compliance and food safety. High-Performance Liquid Chromatography coupled with tandem





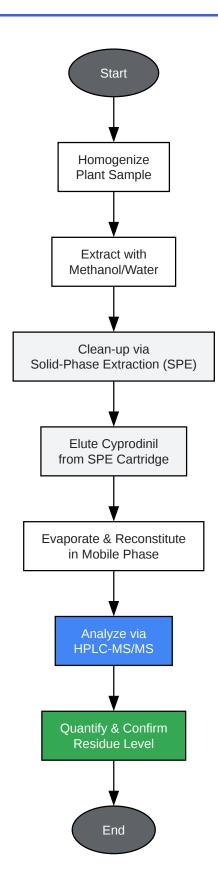


Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose. [17]

Methodology:

- Extraction: A representative sample of the plant matrix (e.g., grapes, lettuce) is homogenized and extracted with a solvent mixture, typically methanol/water.[17][18]
- Clean-up: The crude extract is then purified to remove interfering matrix components. This is commonly achieved using Solid-Phase Extraction (SPE). The extract is passed through an SPE cartridge (e.g., SCX or HLB phase), which retains Cyprodinil while allowing interfering substances to pass through.[17]
- Elution: **Cyprodinil** is selectively eluted from the SPE cartridge using a specific solvent mixture (e.g., methanol/ammonia or acetonitrile/ammonium acetate).[17]
- Concentration: The eluate is evaporated to near dryness and then reconstituted in a small, precise volume of the mobile phase used for the HPLC analysis.
- Analysis: The prepared sample is injected into the HPLC-MS/MS system. The HPLC separates Cyprodinil from any remaining matrix components, and the MS/MS detector provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions (e.g., m/z 226 → 93 for quantification).[17]





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Caption: General workflow for Cyprodinil residue analysis in plant samples.



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